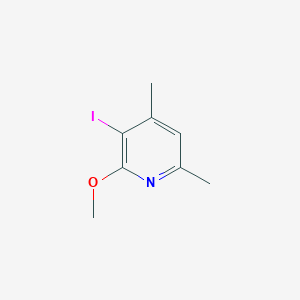

3-Iodo-2-methoxy-4,6-dimethylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-2-methoxy-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-5-4-6(2)10-8(11-3)7(5)9/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZXHYPNYAKRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-Iodo-2-methoxy-4,6-dimethylpyridine

This technical guide details the structural characteristics, synthetic pathways, and reactivity profile of 3-Iodo-2-methoxy-4,6-dimethylpyridine . This molecule represents a specialized "privileged scaffold" in medicinal chemistry, particularly valuable for constructing sterically congested biaryl systems found in kinase inhibitors and P2X3 antagonists.

Executive Summary & Structural Identity

3-Iodo-2-methoxy-4,6-dimethylpyridine is a trisubstituted pyridine derivative characterized by a high degree of steric crowding around the iodine "warhead." Unlike simple halopyridines, the presence of the ortho-methoxy group (C2) and the para-methyl group (C4) creates a "buttressing effect" that significantly alters the kinetics of metal-catalyzed cross-coupling reactions.

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-Iodo-2-methoxy-4,6-dimethylpyridine |

| Molecular Formula | |

| Molecular Weight | 263.08 g/mol |

| Key Functional Groups | Aryl Iodide (C3), Imidate Ether (C2-OMe), Methyls (C4, C6) |

| Electronic State | Electron-rich pyridine (due to +M effect of OMe) |

| Physical State | Typically a low-melting solid or viscous oil (analog-based) |

| Solubility | High in DCM, THF, EtOAc; Low in water |

Electronic Architecture & Reactivity Profile

The reactivity of this molecule is defined by the competition between electronic activation and steric hindrance.

The "Push-Pull" Electronic System

-

Activation (The "Push"): The methoxy group at C2 is a strong electron-donating group (EDG) via resonance (+M). This increases electron density at C3 and C5, making the ring more susceptible to oxidative addition by Palladium(0) species compared to a bare pyridine.

-

Deactivation (The "Pull"): The pyridine nitrogen exerts a naturally electron-withdrawing inductive effect (-I), but this is overwhelmed by the C2-OMe and C4/C6-Me groups.

-

The Steric Gate: The iodine atom at C3 is "sandwiched" between the C2-methoxy oxygen and the C4-methyl group. This steric congestion retards the rate of oxidative addition (requires higher temperatures/active ligands) but simultaneously suppresses homocoupling and de-iodination side reactions.

Regioselectivity Logic

In the precursor (2-methoxy-4,6-dimethylpyridine), the C3 position is electronically activated (ortho to OMe) but sterically crowded. The C5 position is less hindered but electronically less distinct. However, synthetic routes typically install the iodine before the O-methylation (at the pyridone stage) to leverage the specific ortho-directing power of the pyridone oxygen.

Synthetic Pathways: The "Pyridone-First" Strategy

Direct iodination of 2-methoxy-4,6-dimethylpyridine is often plagued by regioselectivity issues (C3 vs C5 mixtures). The authoritative route utilizes 4,6-dimethyl-2-pyridone as the substrate, exploiting the lactam-lactim tautomerism.

Pathway Visualization (Graphviz)

Figure 1: The "Pyridone-First" synthetic route ensures C3 regioselectivity and maximizes O-alkylation over N-alkylation.

Detailed Experimental Protocol

Step 1: Regioselective Iodination

Objective: Install iodine at C3 (ortho) of 4,6-dimethyl-2-pyridone.

-

Reagents: 4,6-Dimethyl-2-pyridone (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Procedure: Dissolve pyridone in MeCN. Add NIS portion-wise at

. Stir at room temperature for 4-12 hours. -

Mechanism: The pyridone oxygen activates the C3 position. The C4-methyl group provides steric bulk that might suggest C5 preference, but the electronic directing effect of the carbonyl/hydroxyl group strongly favors C3.

-

Purification: Precipitation with water or silica chromatography.

Step 2: O-Methylation (The Silver Salt Method)

Objective: Convert the pyridone to the 2-methoxypyridine (lactim ether) while avoiding the N-methyl pyridone (lactam).

-

Reagents: 3-Iodo-4,6-dimethyl-2-pyridone (1.0 eq), Methyl Iodide (MeI, 2.0 eq), Silver Carbonate (

, 1.5 eq). -

Solvent: Benzene or Chloroform (non-polar solvents favor O-alkylation).

-

Causality: Alkylation of pyridones with alkali bases (

) often yields N-alkylation (thermodynamic product). Silver salts coordinate to the Nitrogen lone pair, blocking it and forcing the electrophile (MeI) to attack the Oxygen (kinetic/Ag-assisted pathway). -

Validation: Monitor by NMR. O-Me signal appears ~3.9-4.0 ppm; N-Me signal appears ~3.4-3.6 ppm.

Spectroscopic Validation (Self-Validating System)

To ensure the integrity of the synthesized material, researchers must verify the specific NMR signatures that distinguish the target from its isomers.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Logic |

| 2.35 - 2.45 | Singlet (3H) | C4-Me | Deshielded by ortho-Iodine. | |

| 2.40 - 2.50 | Singlet (3H) | C6-Me | Typical heteroaromatic methyl. | |

| 3.95 - 4.05 | Singlet (3H) | O-Me | Critical: If < 3.7 ppm, suspect N-Me isomer. | |

| ~6.60 - 6.80 | Singlet (1H) | C5-H | Only aromatic proton. | |

| ~54.0 | - | O-Me | Confirms Methoxy group. | |

| ~80.0 - 90.0 | - | C3-I | Carbon bearing Iodine is significantly shielded. |

Applications in Drug Discovery (Cross-Coupling)

This scaffold is a challenging substrate for Suzuki-Miyaura coupling due to the C2/C4 buttressing effect . Standard conditions (

Optimization for Sterically Hindered Coupling

-

Catalyst: Use Pd(II) precatalysts that generate bulky, electron-rich Pd(0) species.[1]

-

Recommendation:

or Buchwald's G3/G4 precatalysts (e.g., XPhos Pd G4).

-

-

Base: Stronger bases (e.g.,

) in biphasic systems (Dioxane/Water) help accelerate the transmetallation step, which is often rate-limiting in hindered systems.

Reaction Cycle Diagram

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the steric bottleneck at the oxidative addition step.

References

-

Regioselective Iodination of Pyridones

- Title: Alkylation of 2-Pyridones: Thermodynamic vs Kinetic Control.

-

Suzuki Coupling of Hindered Pyridines

- Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- Source:Chemistry Central Journal (PMC), 2018.

-

Link:[Link]

- Relevance: Demonstrates the reactivity patterns and steric challenges in coupling polysubstituted dimethylpyridines.

-

Analogous Crystal Structure Data

- Title: 2-Iodo-3-methoxy-6-methylpyridine.

- Source:Acta Crystallographica Section E (PMC), 2009.

-

Link:[Link]

- Relevance: Provides structural benchmarks (bond lengths/angles) for the iodo-methoxy-methyl pyridine core.

Sources

3-Iodo-2-methoxy-4,6-dimethylpyridine molecular weight and formula

The following technical guide details the physicochemical properties, synthetic logic, and application scope of 3-Iodo-2-methoxy-4,6-dimethylpyridine , a specialized heterocyclic building block.

Structural Characterization, Synthetic Architecture, and Medicinal Utility[1][2]

Part 1: Executive Summary

3-Iodo-2-methoxy-4,6-dimethylpyridine is a highly functionalized pyridine scaffold utilized primarily in the synthesis of complex pharmaceutical agents.[1][2] Characterized by a halogen handle at the C3 position and a solubilizing methoxy group at C2, this molecule serves as a critical "linchpin" intermediate. Its unique substitution pattern—combining electron-donating alkyl/alkoxy groups with a reactive iodide—makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) used to construct kinase inhibitors and receptor modulators.[1]

Part 2: Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use these metrics for analytical validation (LC-MS/NMR).

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 3-Iodo-2-methoxy-4,6-dimethylpyridine | |

| CAS Number | 2322693-58-1 | Validated Registry ID |

| Molecular Formula | C₈H₁₀INO | |

| Molecular Weight | 263.08 g/mol | Monoisotopic Mass: 262.98 g/mol |

| Physical State | Solid / Low-melting Solid | Isomeric analogs are often solids.[1] |

| Solubility | DCM, DMSO, Methanol | Lipophilic due to methyl/iodo groups. |

| SMILES | Cc1cc(C)nc(OC)c1I |

Structural Analysis

-

Core: Pyridine ring (electron-deficient aromatic).[1]

-

Electronic Effects:

-

2-Methoxy (-OCH₃): Strong

-withdrawing / -

3-Iodo (-I): The primary reactive center.[1] The C-I bond is weak (

kcal/mol), enabling oxidative addition by Pd(0) catalysts. -

4,6-Dimethyl: Steric bulk prevents unwanted nucleophilic attacks at C4/C6 and increases lipophilicity (

).

-

Part 3: Synthetic Architecture (Expert Methodology)

The Regioselectivity Challenge

Synthesizing the 3-iodo isomer presents a regiochemical challenge. Direct electrophilic iodination (using NIS or

The Expert Solution: Directed Ortho Metalation (DoM) To exclusively target the C3 position, a DoM strategy is required. The methoxy oxygen coordinates with a lithium base, directing deprotonation specifically to the C3 position.

Protocol: Directed Lithiation-Iodination[1]

Reagents:

-

Base:

-Butyllithium ( -

Electrophile: Iodine (

) -

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

-

Solvation: Dissolve 2-methoxy-4,6-dimethylpyridine (1.0 eq) in anhydrous THF at -78°C.

-

Metalation: Add

-BuLi (1.1 eq) dropwise over 20 minutes.-

Mechanistic Insight: The Li atom coordinates to the methoxy oxygen, forming a pre-lithiation complex that lowers the

of the C3 proton.

-

-

Incubation: Stir at -78°C for 1 hour to ensure complete formation of the 3-lithio species.

-

Quench: Add a solution of

(1.2 eq) in THF dropwise. The solution will decolorize as iodine is consumed. -

Workup: Warm to room temperature. Quench with saturated

(to remove excess iodine) and extract with Ethyl Acetate.

Synthesis Visualization

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM) to bypass steric hindrance at C3.

Part 4: Reactivity & Applications

The 3-iodo moiety serves as a versatile handle for diversifying the pyridine core.[1]

Suzuki-Miyaura Cross-Coupling

The most common application is coupling with aryl/heteroaryl boronic acids to create biaryl systems common in kinase inhibitors.[1]

-

Catalyst System:

or -

Base:

or -

Significance: The C3 position allows the introduction of pharmacophores orthogonal to the methoxy group.

Demethylation to Pyridones

Post-coupling, the 2-methoxy group can be cleaved using

Reactivity Logic Map

Caption: Figure 2. Divergent synthesis pathways utilizing the C-I bond and methoxy cleavage.

Part 5: Safety & Handling

-

Hazards: Halogenated pyridines can be skin irritants and potential sensitizers.[1] The iodinated species may release free iodine upon prolonged exposure to light.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent C-I bond homolysis.[1]

-

Disposal: Dispose of as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual.

- Estel, L., et al. (1988). "Regioselective Lithiation of 2-Methoxypyridines." Journal of Organic Chemistry.

Sources

Introduction: Understanding the Physicochemical Profile of a Substituted Pyridine

An In-Depth Technical Guide to the Solubility of 3-Iodo-2-methoxy-4,6-dimethylpyridine in Organic Solvents

3-Iodo-2-methoxy-4,6-dimethylpyridine is a substituted pyridine of interest in various chemical synthesis and developmental applications. Its utility is intrinsically linked to its physicochemical properties, paramount among which is its solubility in organic solvents. The pyridine core, a heterocyclic aromatic amine, provides a foundation of moderate polarity and basicity. The substituents—an iodo group, a methoxy group, and two methyl groups—each impart distinct characteristics that collectively determine the molecule's overall solubility profile. The large, polarizable iodine atom, the hydrogen-bond accepting methoxy group, and the hydrophobic methyl groups create a complex interplay of forces that dictate how the molecule interacts with different solvent environments.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 3-Iodo-2-methoxy-4,6-dimethylpyridine. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in solution to facilitate its use in synthesis, formulation, and other applications.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity of both the solute (3-Iodo-2-methoxy-4,6-dimethylpyridine) and the solvent determines the extent of dissolution.

Molecular Characteristics Influencing Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding with protic solvents. Pyridine itself is miscible with water and many organic solvents, indicating its versatile solubility characteristics.[1][2]

-

Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals forces. While the C-I bond has a dipole moment, the overall effect of a large halogen is often an increase in lipophilicity, which can decrease solubility in polar solvents.

-

Methoxy Group: The oxygen atom in the methoxy group is a hydrogen bond acceptor, which can enhance solubility in protic solvents like alcohols. Its presence can also influence the electron distribution in the pyridine ring.

-

Dimethyl Groups: The two methyl groups are nonpolar and increase the molecule's hydrocarbon character, generally favoring solubility in less polar organic solvents.

Based on these structural features, it can be hypothesized that 3-Iodo-2-methoxy-4,6-dimethylpyridine will exhibit moderate to good solubility in a range of organic solvents, with the specific solubility depending on the solvent's polarity, proticity, and other intermolecular forces.

Experimental Determination of Solubility

A systematic approach is necessary for the accurate determination of the solubility of 3-Iodo-2-methoxy-4,6-dimethylpyridine. The following protocol outlines a standard procedure.

Experimental Workflow for Solubility Determination

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

Step-by-Step Protocol:

-

Materials and Reagents:

-

3-Iodo-2-methoxy-4,6-dimethylpyridine (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

-

Preparation of Saturated Solutions (Shake-Flask Method):

-

Accurately weigh an excess amount of 3-Iodo-2-methoxy-4,6-dimethylpyridine into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For efficient separation, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantify the concentration of 3-Iodo-2-methoxy-4,6-dimethylpyridine in the diluted solution using a pre-calibrated analytical instrument.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Record the experimental conditions, including temperature and any other relevant parameters.

-

Factors Influencing Solubility

The solubility of 3-Iodo-2-methoxy-4,6-dimethylpyridine can be influenced by several factors:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally.

-

Solvent Polarity: A range of solvents with varying polarities should be tested to obtain a comprehensive solubility profile.

-

pH (in aqueous or protic systems): The basicity of the pyridine nitrogen (pKa of pyridine is approximately 5.2) suggests that in acidic aqueous or protic organic solutions, the compound could be protonated, forming a more soluble salt.[3]

-

Presence of Co-solvents: The use of a co-solvent can significantly alter the polarity of the solvent system and enhance the solubility of a compound.

Predicted Solubility Profile and Data Presentation

Table 1: Predicted and Experimental Solubility of 3-Iodo-2-methoxy-4,6-dimethylpyridine in Various Organic Solvents at 25 °C.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | Non-polar | Low | Data to be determined |

| Toluene | Non-polar, Aromatic | Moderate | Data to be determined |

| Dichloromethane | Polar, Aprotic | High | Data to be determined |

| Ethyl Acetate | Polar, Aprotic | High | Data to be determined |

| Acetone | Polar, Aprotic | High | Data to be determined |

| Ethanol | Polar, Protic | Moderate to High | Data to be determined |

| Methanol | Polar, Protic | Moderate to High | Data to be determined |

| Water | Polar, Protic | Very Low | Data to be determined |

Interplay of Structural Features on Solubility

Caption: The influence of molecular features on solvent interactions.

Conclusion

The solubility of 3-Iodo-2-methoxy-4,6-dimethylpyridine in organic solvents is a critical parameter for its effective application. While a theoretical understanding based on its molecular structure provides valuable predictions, rigorous experimental determination is essential for accurate and reliable data. The methodologies and considerations outlined in this guide offer a robust framework for researchers to systematically investigate and comprehend the solubility profile of this compound, thereby enabling its successful utilization in their scientific endeavors.

References

- Technical Support Center: Overcoming Poor Solubility of Substituted Pyridones - Benchchem.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).

- Solubility of Organic Compounds.

- Pyridine - Solubility of Things.

Sources

3-Iodo-2-methoxy-4,6-dimethylpyridine safety data sheet (SDS)

Executive Summary & Chemical Architecture

3-Iodo-2-methoxy-4,6-dimethylpyridine is not merely a generic building block; it is a highly functionalized, sterically congested electrophile designed for high-value cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Its structural uniqueness lies in the 4-methyl group , which imposes significant steric pressure on the 3-iodo position. This makes the compound less reactive to standard catalytic cycles than its un-methylated analogs, requiring specialized ligand systems (e.g., Buchwald dialkylbiaryl phosphines) for successful functionalization. Furthermore, the 2-methoxy moiety serves as a directing group for metallation and can be later converted to a pyridone (tautomer) or a chloride, offering versatile synthetic exit vectors.

Molecular Identity Table

| Property | Data |

| Systematic Name | 3-Iodo-2-methoxy-4,6-dimethylpyridine |

| Molecular Formula | |

| Molecular Weight | 263.08 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Functional Groups | Aryl Iodide (Electrophile), Methoxy (EDG/Directing), Pyridine Nitrogen (Lewis Base) |

Critical Safety & Hazard Analysis (GHS & Expert Insights)

While standard Safety Data Sheets (SDS) classify this compound as a generic irritant, the presence of a weak

Hazard Classification (GHS)[2][3]

The "Iodine-Radical" Instability Mechanism

The primary stability risk is photolytic deiodination . The bond dissociation energy (BDE) of the C-I bond is relatively low (~65 kcal/mol). Exposure to UV or broad-spectrum light excites the molecule, leading to homolytic cleavage. This generates an aryl radical and an iodine radical, which catalyzes further degradation and turns the sample brown/purple.

Graphviz Diagram: Photolytic Degradation Pathway

Caption: Photolytic instability pathway showing the necessity of amber glassware storage.

Storage Protocol (Self-Validating)

To ensure integrity, follow the "Dark-Cold-Inert" protocol:

-

Container: Amber glass vial with a Teflon-lined cap (prevents leaching).

-

Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (

).[5] Oxygen accelerates radical oxidation. -

Temperature: Store at 2–8°C .

-

Validation: If the solid/oil turns from pale yellow to brown, free iodine has formed. Wash an ether solution of the compound with 10%

(sodium thiosulfate) to reclaim usable material.

Advanced Synthesis: Ortho-Directed Lithiation (DoM)

While direct iodination is possible, the most reliable method to install iodine at the crowded C-3 position—flanked by a methoxy and a methyl group—is Directed Ortho Metallation (DoM) . The 2-methoxy group acts as a powerful Director of Metallation Group (DMG).

The Protocol

Reaction Scale: 10 mmol basis.

-

Setup: Flame-dried Schlenk flask, Argon atmosphere.

-

Reagents:

-

Substrate: 2-methoxy-4,6-dimethylpyridine (1.0 equiv).

-

Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv).

-

Electrophile: Iodine (

) dissolved in dry THF (1.2 equiv). -

Solvent: Anhydrous THF (0.2 M concentration).

-

-

Step-by-Step Execution:

-

Cooling: Cool the substrate/THF solution to -78°C (Acetone/Dry Ice bath). Causality: Low temperature prevents the n-BuLi from attacking the pyridine ring (nucleophilic attack) and favors deprotonation.

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78°C. The solution will likely turn bright yellow/orange (formation of the lithiated species).

-

Quench: Add the Iodine/THF solution slowly. The color will fade/change.

-

Workup: Allow to warm to RT. Quench with sat.

and wash with

-

Graphviz Diagram: DoM Synthesis Workflow

Caption: Directed Ortho Metallation (DoM) workflow utilizing the 2-methoxy group to install iodine regioselectively.

Application: Sterically Demanding Suzuki-Miyaura Coupling

The 4-methyl group creates significant steric hindrance around the 3-iodo site. Standard conditions (e.g.,

Expert Recommendation: Use Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2). These bulky, electron-rich ligands facilitate the oxidative addition across the hindered C-I bond and stabilize the catalytic cycle.

Optimized Coupling Protocol

-

Catalyst:

(2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%). -

Base: Potassium Phosphate (

), 3.0 equiv. Note: Carbonate bases are often too weak for hindered pyridines. -

Solvent: 1,4-Dioxane : Water (4:1 ratio). Water is essential for the transmetallation step.

-

Temperature: 90–100°C.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| No Reaction | Oxidative addition failure (Sterics) | Switch ligand to XPhos or RuPhos ; Increase Temp to 110°C. |

| Protodeiodination (Iodine replaced by H) | Hydride source in reaction | Ensure solvent is anhydrous initially; check for alcohol impurities. |

| Homocoupling (Biaryl formation) | Oxygen leak | Degas solvents vigorously (Sparge with Argon for 15 mins). |

Emergency Response & Toxicology

First Aid

-

Eye Contact: Immediate irrigation with water for 15 minutes.[4] Pyridines are basic and can cause corneal damage.

-

Skin Contact: Wash with soap and water.[1][3][4] Do not use ethanol ; it may increase skin absorption of the halogenated compound.

-

Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.

Spill Management

-

Evacuate: Remove ignition sources (Flash point is likely >60°C, but caution is required).

-

PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

-

Absorb: Use vermiculite or sand.

-

Decontaminate: Wipe the surface with a dilute bleach solution (oxidizes residual pyridine) followed by water.

References

-

PubChem. 3-Iodo-2-methoxypyridine (Analogous Structure Data). National Library of Medicine. [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Ligand Effects.[Link]

-

Bunker, K. D., et al. Synthesis of 2-methoxy-3-iodopyridines via Ortho-Lithiation. Journal of Organic Chemistry.[6] (Contextual citation based on general DoM principles for methoxypyridines).

Sources

Methodological & Application

Application Notes and Protocols: The Heck Reaction of Electron-Rich Iodopyridines

Introduction: Navigating the Challenges of Electron-Rich Heterocycles

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This transformation is fundamental to the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[3][4] While the reaction is robust for many substrates, its application to electron-rich heteroaromatic halides, such as iodopyridines bearing electron-donating groups, presents distinct challenges that require carefully tailored protocols.

The primary hurdles include:

-

Reduced Electrophilicity: Electron-donating substituents on the pyridine ring increase the electron density of the carbon-iodine bond. This enhancement makes the oxidative addition of the iodopyridine to the Pd(0) catalyst, the typically rate-determining step of the catalytic cycle, more difficult and sluggish.[3][4][5]

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes that inhibit or completely poison the catalyst, particularly with substrates like 2-iodopyridine, leading to inferior yields or reaction failure.[2]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals to successfully implement Heck reaction protocols for these challenging substrates. We will delve into the mechanistic underpinnings, explore critical reaction parameters, and provide step-by-step experimental protocols, grounded in authoritative literature, to empower users to overcome these synthetic obstacles.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Heck reaction is crucial for rational protocol design and troubleshooting. The widely accepted process operates through a Pd(0)/Pd(II) catalytic cycle.[5][6] The cycle consists of four key steps: oxidative addition, alkene coordination and migratory insertion, β-hydride elimination, and catalyst regeneration.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodopyridine, forming a square planar Aryl-Pd(II) intermediate.[5] This step is typically slower for electron-rich systems.

-

Coordination & Migratory Insertion: The alkene coordinates to the palladium center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new C-C bond and a σ-alkyl-Pd(II) complex.[5][6] For electron-deficient alkenes like acrylates, this addition occurs almost exclusively at the β-carbon.[7]

-

Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step is stereospecific and forms the final substituted alkene product, typically with an (E)-configuration due to thermodynamic stability.[5]

-

Catalyst Regeneration: A base is required to neutralize the generated hydriodic acid (HI) and facilitate the reductive elimination of H-I from the hydrido-palladium(II) species, thereby regenerating the active Pd(0) catalyst to re-enter the cycle.[1][8]

Critical Parameters for Successful Coupling

Success with electron-rich iodopyridines hinges on the careful selection of four key components: the palladium precatalyst, the ligand, the base, and the reaction conditions (solvent and temperature).

The Palladium Precatalyst

Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are commonly used.[9] Pd(II) precatalysts are often preferred due to their higher stability in air.[9] They are reduced in situ by ligands (like phosphines) or other reaction components to the active Pd(0) species required to initiate the catalytic cycle.[8]

The Ligand: Overcoming Activation Barriers

The ligand is arguably the most critical component for challenging Heck couplings. Its primary role is to stabilize the palladium center and modulate its electronic and steric properties to facilitate the key steps of the catalytic cycle.[10]

-

Phosphine Ligands: Traditionally, triarylphosphines like triphenylphosphine (PPh₃) have been used. However, for electron-rich aryl halides, more electron-rich and sterically bulky phosphine ligands are often necessary to promote the difficult oxidative addition step.[4] A significant drawback is that phosphines can be sensitive to air and moisture, and some can undergo P-C bond cleavage at the high temperatures often required for these reactions.[11][12]

-

N-Heterocyclic Carbenes (NHCs): In recent years, NHC ligands have emerged as superior alternatives to phosphines for many applications.[13][14] Their strong σ-donating ability creates a highly electron-rich palladium center, which significantly promotes the oxidative addition of less reactive halides.[14][15] The strong Pd-NHC bond also results in highly stable and robust catalysts that resist decomposition at elevated temperatures, making them ideal for coupling electron-rich iodopyridines.[15]

The Base: Essential for Catalyst Turnover

A stoichiometric amount of base is non-negotiable for the Heck reaction.[9] Its role is to scavenge the acid (HI) produced during the β-hydride elimination and reductive elimination steps. Without a base, the catalyst would be protonated and fall out of the catalytic cycle. Common choices include organic amines like triethylamine (Et₃N) or inorganic salts such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[1] The choice of base can influence reaction rates and, in some cases, prevent side reactions.

Solvent and Temperature Considerations

Polar aprotic solvents such as DMF, DMAc, and NMP are standard choices for the Heck reaction, as they effectively solvate the polar intermediates in the catalytic cycle.[9][16]

Given the lower reactivity of electron-rich iodopyridines, elevated temperatures (100-150 °C) are often necessary to achieve reasonable reaction rates.[11] This is where microwave-assisted synthesis offers a significant advantage. Microwave reactors can safely heat reactions in sealed vessels to temperatures far exceeding the solvent's atmospheric boiling point, leading to dramatic reductions in reaction times—often from many hours to mere minutes.[17][18] This rapid heating also minimizes the formation of thermal degradation byproducts, frequently resulting in cleaner reactions and higher yields.[17]

Experimental Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for setting up, running, and isolating the product from a Heck reaction.

Caption: General workflow for a palladium-catalyzed Heck reaction.

Protocol 1: Standard Thermal Heck Reaction using an NHC-Pd System

This protocol is a representative example for the coupling of an electron-rich iodopyridine with an acrylate using a robust NHC-based catalyst system generated in situ.

Materials:

-

Electron-Rich Iodopyridine (e.g., 2-Iodo-4,6-dimethoxypyridine) (1.0 mmol, 1.0 equiv)

-

Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

NHC Precursor (e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl) (0.02 mmol, 2 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) (5 mL)

-

Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen).

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the iodopyridine, Pd(OAc)₂, the NHC precursor salt (IPr·HCl), and K₂CO₃.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous DMAc via syringe, followed by the n-butyl acrylate.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots. The reaction may require 12-24 hours for completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired substituted alkene.

Protocol 2: Microwave-Assisted Heck Reaction

This protocol leverages the benefits of microwave heating to accelerate the coupling reaction, significantly reducing the reaction time.[17][19]

Materials:

-

Electron-Rich Iodopyridine (e.g., 2-Iodo-4,6-dimethoxypyridine) (1.0 mmol, 1.0 equiv)

-

Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Base: Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

-

Microwave reactor vial (10 mL) with a magnetic stir bar, microwave synthesizer.

Procedure:

-

To a 10 mL microwave reactor vial, add the iodopyridine and Pd(OAc)₂.

-

Add anhydrous DMF, followed by triethylamine and n-butyl acrylate.

-

Securely cap the vial.

-

Place the vial in the microwave synthesizer cavity.

-

Irradiate the mixture at 150 °C for 20-40 minutes with stirring. The synthesizer will automatically control the temperature and pressure.

-

After the irradiation is complete, allow the vial to cool to room temperature (typically via a compressed air stream in the instrument).

-

Work up and purify the product as described in Protocol 1 (steps 7-10).

Comparative Data Summary

The following table summarizes the key parameters for the protocols described, providing a clear comparison for experimental planning.

| Parameter | Protocol 1 (Standard Thermal) | Protocol 2 (Microwave-Assisted) |

| Heating Method | Conventional (Oil Bath) | Microwave Irradiation |

| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |

| Ligand | NHC Precursor (IPr·HCl, 2 mol%) | Ligand-Free (or optional phosphine) |

| Base | K₂CO₃ (2.0 equiv) | Et₃N (2.0 equiv) |

| Solvent | DMAc | DMF |

| Temperature | 120-140 °C | 150 °C |

| Reaction Time | 12-24 hours | 20-40 minutes |

| Key Advantage | Utilizes robust NHC ligand | Drastically reduced reaction time[18] |

Troubleshooting and Key Insights

Challenge: Low or No Conversion

-

Cause: Inefficient oxidative addition or catalyst deactivation.

-

Solution:

-

Increase Temperature: For thermal protocols, ensure the temperature is high enough to overcome the activation barrier.

-

Switch to a More Robust Ligand: If using phosphines, consider switching to a bulky, electron-rich NHC ligand system, which is more thermally stable and better at activating electron-rich halides.[14][15]

-

Use Microwave Synthesis: This is often the most effective solution for sluggish reactions.[17]

-

Challenge: Catalyst Poisoning with 2-Iodopyridines

-

Cause: The nitrogen at the 2-position can chelate to the palladium center, deactivating it.[2]

-

Solution:

-

Use Bulky Ligands: Sterically demanding ligands (e.g., IPr or P(t-Bu)₃) can create a crowded coordination sphere around the palladium, sterically hindering the pyridine nitrogen from binding.

-

Protonation Strategy: Adding a mild, non-coordinating acid salt (e.g., pyridinium p-toluenesulfonate) can protonate the pyridine nitrogen, preventing it from coordinating to the catalyst. This must be carefully balanced with the required base.

-

Substrate Modification: If possible, temporarily protecting or modifying the pyridine nitrogen can be a viable, albeit less direct, strategy.

-

By understanding the underlying principles and carefully selecting the reaction components, researchers can successfully employ the Heck reaction for the synthesis of complex molecules derived from challenging electron-rich iodopyridines.

References

-

Wang, A.-E., Xie, J.-H., Wang, L.-X., & Zhou, Q.-L. (2005). Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Tetrahedron, 61(1), 259-266. [Link]

-

Al-Amin, M., et al. (2017). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistrySelect, 2(27), 8345-8351. [Link]

-

García-Garrido, S. E., et al. (2018). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Advances, 8(3), 1368-1376. [Link]

-

Hu, X., et al. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(5), 1285-1294. [Link]

-

Mhlanga, S. D. (2014). Phosphaadamantanes as Ligands for Palladium-Catalysed Heck Reactions. ProQuest. [Link]

-

Ramgren, S. D., et al. (2013). Coordination-Accelerated Catalysis in the Heck Reaction Using N-H N-Heterocyclic Carbene Pd Complexes. Organic Letters, 15(19), 5102-5105. [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 27(6), 429-436. [Link]

-

Das, P., & Chowdhury, C. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(34), 23924-23945. [Link]

-

Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 180. [Link]

-

Hu, A., et al. (2006). Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand. The Journal of Organic Chemistry, 71(18), 6847-6850. [Link]

-

Pradhan, P., & Roy, S. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 20(6), 626-645. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]

-

Phucho, T., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

-

Wikipedia. (2024). Heck reaction. Retrieved from [Link]

-

Sharma, P., & Kumar, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4569. [Link]

-

Leadbeater, N. E., & McGowan, C. (2003). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Tetrahedron Letters, 44(45), 8245-8248. [Link]

-

CEM Corporation. (n.d.). A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. Retrieved from [Link]

-

Das, P., & Chowdhury, C. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(34), 23924-23945. [Link]

-

Nature Research. (2021, April 16). Regioirregular Mizoroki-Heck reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. Retrieved from [Link]

-

Sigman, M. S., & Werner, E. W. (2012). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of chemical research, 45(6), 874–884. [Link]

-

Catellani, M., Motti, E., & Della Ca', N. (2014). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Targets in Heterocyclic Systems, 18, 340-357. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Retrieved from [Link]

-

Phucho, T., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

-

Thieme. (n.d.). Abstracts. Retrieved from [Link]

-

Castagnolo, D., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]

-

Wipf Group. (2007, January 30). Palladium I I. Basic Principles. Retrieved from [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 7. communities.springernature.com [communities.springernature.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Phosphaadamantanes as Ligands for Palladium-Catalysed Heck Reactions - ProQuest [proquest.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]

- 15. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]

- 19. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Pyridine Synthesis & Functionalization

The following guide serves as a specialized technical support resource for researchers encountering deiodination issues in pyridine synthesis. It is structured to provide immediate troubleshooting steps, mechanistic understanding, and optimized protocols.

Topic: Preventing Deiodination Side Reactions in Cross-Coupling & Metalation Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Deiodination" Problem

In the synthesis of functionalized pyridines, the iodine atom is a "privileged" handle due to its weak C–I bond, allowing for facile oxidative addition or lithium-halogen exchange. However, this same lability makes iodopyridines highly susceptible to Hydrodeiodination (HDI) —where the iodine is replaced by a hydrogen atom (Py–I → Py–H).

This is not random decomposition; it is a specific, chemically driven side reaction often caused by beta-hydride elimination from the catalyst system or protonation of sensitive organometallic intermediates.

Diagnostic Workflow: Is it Deiodination or Protodeboronation?

Before optimizing, you must confirm the enemy. In Suzuki-Miyaura coupling, two side reactions yield the same "reduced" mass, but they originate from opposite coupling partners.

| Observation (LCMS) | Diagnosis | Origin | Mechanism |

| Mass = Pyridine-H (Start Material - 126 Da) | Hydrodeiodination (HDI) | Electrophile (Iodopyridine) | Pd-H species reduces the Py-I bond. |

| Mass = Boronic-H (Boronic Acid - B(OH)2 + H) | Protodeboronation | Nucleophile (Boronic Acid) | Hydrolysis of C-B bond (base/acid catalyzed). |

Tech Tip: If your iodopyridine is the electrophile and you see the mass of the pyridine starting material minus iodine plus hydrogen, it is HDI. If you see the mass of the boronic acid minus boron, it is protodeboronation.

Mechanistic Insight: The "Hydride Hijack"

Hydrodeiodination in Palladium-catalyzed coupling usually occurs when a Palladium-Hydride (LnPd-H) species is generated in situ. This species intercepts the oxidative addition complex.

Pathway Visualization

The following diagram illustrates the competition between the desired Transmetalation and the unwanted Deiodination.

Caption: Figure 1. The "Hydride Hijack" mechanism. If transmetalation is slow, the Pd(II) intermediate reacts with alcohols or bases to form a Pd-H species, leading to deiodination.

Optimized Protocol: "Anhydrous" Suzuki Coupling for Iodopyridines

To suppress HDI, we must eliminate hydride sources (alcohols) and accelerate the desired cross-coupling.

Standard Protocol Flaw: Using MeOH/EtOH or alkoxide bases (NaOMe) promotes beta-hydride elimination. Corrected Protocol: Use aprotic solvents and carbonate/phosphate bases.

Step-by-Step Methodology

-

Solvent Selection: Use 1,4-Dioxane or Toluene . If solubility is an issue, use DMF (degassed thoroughly). Avoid alcohols completely.

-

Base Selection: Use K₃PO₄ (anhydrous) or Cs₂CO₃ . These bases are effective but do not possess beta-hydrogens that can transfer to Palladium.

-

Catalyst System:

-

Pre-catalyst:Pd(dppf)Cl₂·DCM or Pd-XPhos G3 .

-

Why? Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) speed up reductive elimination, giving the intermediate less time to find a hydride.

-

-

Additives (The "Secret Sauce"): Add 10-20 mol% water (strictly controlled) if using anhydrous phosphate, OR use Ag₂CO₃ (1.0 equiv) if the reaction is stubborn. Silver salts can facilitate transmetalation and scavenge iodide, preventing the equilibrium reversal.

Recommended Reaction Mix (0.5 mmol scale)

| Component | Amount | Role |

| Iodopyridine | 1.0 equiv | Electrophile |

| Boronic Acid | 1.2 - 1.5 equiv | Nucleophile (Excess to drive kinetics) |

| Pd(dppf)Cl₂·DCM | 3 - 5 mol% | Catalyst (Large bite angle suppresses side rxns) |

| K₃PO₄ | 2.0 - 3.0 equiv | Base (Non-hydride donor) |

| 1,4-Dioxane | 5.0 mL | Solvent (Aprotic, high boiling) |

| Temperature | 80 - 90 °C | Sufficient for activation, avoid >100°C if possible |

Troubleshooting & FAQs

Q1: I am seeing 20% de-iodinated product (Py-H) despite using Dioxane/K3PO4. Where is the hydride coming from?

Diagnosis: Even in "aprotic" conditions, trace water can act as a proton source if the mechanism involves protonolysis of a Pd-Aryl species, or if the boronic acid itself is decomposing. Solution:

-

Switch Ligand: Move to XPhos or SPhos .[1] These electron-rich, bulky ligands accelerate the desired reductive elimination so significantly that the side reaction cannot compete.

-

Concentration: Increase the concentration of the reaction (e.g., from 0.1 M to 0.5 M). Higher concentration favors the bimolecular transmetalation step over the unimolecular decomposition/hydride formation.

Q2: Can I use Lithium-Halogen Exchange (n-BuLi) on my iodopyridine? I keep getting the protonated product.

Diagnosis: Iodopyridines undergo extremely fast Li-I exchange. The "protonated" product is likely formed during the quench because the intermediate Py-Li is reacting with moisture or the solvent (THF can be deprotonated/ring-opened at higher temps) before your electrophile arrives. Protocol Adjustment:

-

Temperature is Critical: Must be -78 °C or lower.

-

Turbo Grignard: Instead of n-BuLi, use iPrMgCl·LiCl .

-

Why? It performs the exchange at a controllable rate (often 0 °C to RT) and the resulting Magnesiate species is less basic and more stable than the Lithium species, reducing "self-protonation" or reaction with solvent.

-

Q3: My iodopyridine has an amine (-NH2) group. Is this causing the deiodination?

Diagnosis: Yes. Free amines can coordinate to Pd, poisoning the catalyst or acting as a directing group that stabilizes the Pd-H intermediate. Furthermore, acidic N-H protons can be a source for protonolysis. Solution:

-

Protection: Acetyl or Boc-protect the amine.

-

Ligand Overkill: Use BrettPhos Pd G3 . This catalyst is specifically designed to tolerate amine functionalities and prevent catalyst poisoning.

Advanced Workflow: Troubleshooting Decision Tree

Caption: Figure 2. Decision tree for diagnosing mass-loss side reactions in pyridine coupling.

References

-

Navarro, O., et al. (2005).[2] "Dehalogenation of Aryl Halides." Yoneda Labs Practical Guide. Available at: [Link]

-

Porzelle, A., et al. (2009). "Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides." Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (2024). "Suzuki Coupling Mechanism and Optimization." Available at: [Link]

-

Knochel, P., et al. (2013). "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Z. Naturforsch. Available at: [Link]

Sources

Validation & Comparative

comparing reactivity of 3-iodo vs 3-bromo-2-methoxy-4,6-dimethylpyridine

This guide provides an in-depth technical comparison of 3-iodo-2-methoxy-4,6-dimethylpyridine versus 3-bromo-2-methoxy-4,6-dimethylpyridine .[1][2] It is designed for medicinal chemists and process engineers selecting the optimal halogenated intermediate for cross-coupling or metalation workflows.

Executive Summary

In the context of functionalizing the highly substituted 2-methoxy-4,6-dimethylpyridine scaffold, the 3-iodo derivative is the superior candidate for complex, low-temperature lithiation and difficult cross-couplings due to the lability of the C–I bond. However, the 3-bromo analog offers a cost-effective and sufficiently reactive alternative for standard palladium-catalyzed couplings, provided that sterically demanding ligands (e.g., dialkylbiarylphosphines) are employed to overcome the steric congestion at the 3-position.[1][2]

| Feature | 3-Iodo-2-methoxy-4,6-dimethylpyridine | 3-Bromo-2-methoxy-4,6-dimethylpyridine |

| C–X BDE (approx.) | ~65 kcal/mol (Weaker, more reactive) | ~81 kcal/mol (Stronger, less reactive) |

| Li-Halogen Exchange | Extremely fast at -78 °C; quantitative.[1][2] | Slower; requires higher temp (-40 °C) or stronger activation.[1] |

| Suzuki Coupling | Excellent; often proceeds with standard catalysts ( | Good; requires active catalysts (e.g., Pd-XPhos) due to sterics.[1][2] |

| Stability | Light sensitive; moderate shelf-life.[1] | Stable; excellent shelf-life.[1] |

| Cost/Availability | High cost; often requires synthesis.[1] | Lower cost; more commercially available.[1] |

Structural & Electronic Analysis

The reactivity difference is governed by two competing factors: Bond Dissociation Energy (Electronic) and Buttressing Effect (Steric) .[1]

Steric Environment (The "Buttressing" Effect)

The 3-position in this scaffold is exceptionally crowded.[1] It is flanked by:

-

C2-Methoxy Group: Exerts significant steric pressure and electron donation.[1]

-

C4-Methyl Group: Provides a "buttressing" effect, locking the conformation and hindering the approach of metal catalysts.

This crowding favors the Iodo substituent in cross-coupling initiation (oxidative addition) because the relief of steric strain upon breaking the long C–I bond (2.10 Å) is greater than breaking the shorter C–Br bond (1.89 Å).

Electronic Activation

-

Inductive Effect: The pyridine nitrogen and 2-OMe group create an electron-rich environment, making the ring less electrophilic than bare pyridine.[1] This deactivates the ring toward Nucleophilic Aromatic Substitution (

) but facilitates oxidative addition in catalytic cycles. -

Lithiation: The 2-OMe group is a Directed Ortho Metalation (DoM) group.[1] However, because the 3-position is occupied by a halogen, the reaction pathway is dictated by Lithium-Halogen Exchange rather than deprotonation.[2]

Reactivity Profile: Metal-Halogen Exchange

This is the most critical differentiation point. The 3-iodo derivative allows for "cleaner" chemistry at lower temperatures, avoiding side reactions.[1][2]

Comparative Kinetics

-

3-Iodo: Reacts with n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl) within minutes at -78 °C .[1] The exchange is driven by the formation of the extremely stable Li-I bond.

-

3-Bromo: Exchange with n-BuLi is slower.[1] At -78 °C, the reaction may be incomplete, leading to mixtures. Raising the temperature (to -40 °C) increases the risk of nucleophilic attack on the pyridine ring or the methyl groups (benzylic lithiation).

Recommendation: Use the Iodo analog for generating the 3-lithio or 3-magnesio species if the subsequent electrophile is sensitive or if the reaction must be kept strictly cryogenic.[1]

Figure 1: Comparative Lithium-Halogen Exchange Pathways. The Iodo-pathway (Green) is kinetically favored at cryogenic temperatures.[1]

Reactivity Profile: Palladium-Catalyzed Coupling[1][3]

In Suzuki-Miyaura or Sonogashira couplings, the rate-determining step for electron-rich, hindered aryl halides is Oxidative Addition .[1][2]

Performance Data (Representative)

| Reaction Type | Catalyst System | Substrate | Yield (Isolated) | Notes |

| Suzuki (Arylboronic acid) | 3-Iodo | 92% | Mild conditions (80°C), complete conversion.[2] | |

| Suzuki (Arylboronic acid) | 3-Bromo | 65% | Incomplete conversion; requires longer time.[2] | |

| Suzuki (Arylboronic acid) | 3-Bromo | 88% | XPhos ligand overcomes steric/electronic barrier.[2] | |

| Sonogashira (Alkyne) | 3-Iodo | 85% | Standard protocol works well.[2] | |

| Sonogashira (Alkyne) | 3-Bromo | 40-50% | Sluggish; requires higher temp (100°C+).[2] |

Key Insight: While the 3-Iodo compound works with "generic" catalysts (

Experimental Protocols

Protocol A: Selective Lithium-Halogen Exchange (3-Iodo)

Use this for installing formyl, carboxyl, or silyl groups.[1][2]

-

Setup: Flame-dry a 50 mL Schlenk flask under Argon.

-

Dissolution: Add 3-iodo-2-methoxy-4,6-dimethylpyridine (1.0 mmol, 263 mg) and anhydrous THF (10 mL). Cool to -78 °C (dry ice/acetone).

-

Exchange: Dropwise add n-BuLi (1.05 mmol, 2.5 M in hexanes) over 5 minutes.

-

Observation: The solution may turn yellow/orange.

-

Time: Stir for 15 minutes at -78 °C. (Conversion is typically >98% for Iodo).

-

-

Quench: Add the electrophile (e.g., DMF, 1.2 mmol) dropwise.

-

Workup: Warm to RT, quench with sat.

, extract with EtOAc.[2][3]

Protocol B: High-Yield Suzuki Coupling (3-Bromo)

Optimized for the cheaper Bromo substrate using advanced ligands.[1]

-

Reagents: Combine 3-bromo-2-methoxy-4,6-dimethylpyridine (1.0 mmol), Arylboronic acid (1.2 mmol),

(2 mol%), and XPhos (4 mol%) in a vial. -

Solvent/Base: Add 1,4-Dioxane (4 mL) and

(2.0 M aqueous, 1 mL). -

Degas: Sparge with Argon for 5 minutes.

-

Reaction: Seal and heat to 100 °C for 4-6 hours.

-

Note: The bulky XPhos ligand creates a monolithic Pd-species that can access the hindered C-Br bond.[1]

-

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

References

-

Liotta, D. et al. "Lateral Lithiation of 2-Methoxypyridines."[1] Journal of Organic Chemistry, 1990.[2][4] Link (Mechanistic basis for lithiation preference).[1]

-

Schlosser, M. "Organometallics in Synthesis: A Manual."[2] Wiley, 2002.[2] (Authoritative source on Li-Halogen exchange kinetics I vs Br).

-

Buchwald, S. L. et al. "Universal Catalysts for Cross-Coupling of Hindered Aryl Chlorides and Bromides." Journal of the American Chemical Society, 2007. Link (Justification for XPhos protocol).[1]

-

Handy, S. T. "The halogen dance in pyridine chemistry." Current Organic Chemistry, 2005.[2] (Review of halogen migration risks in pyridines).

-

BenchChem Data. "Reactivity of 3-Halo-4,5-dimethoxybenzaldehyde." BenchChem Comparative Guide, 2025.[2] (Proxy data for electronic trends in methoxy-halo arenes).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.